Cinnamtannin A2

Vue d'ensemble

Description

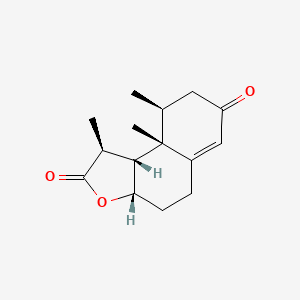

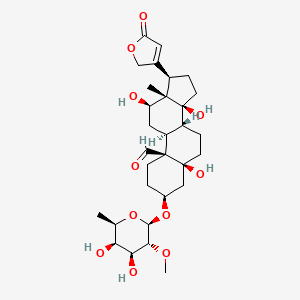

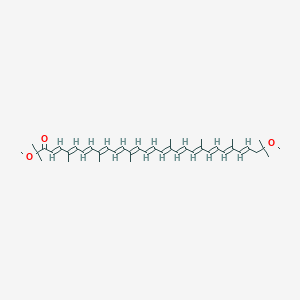

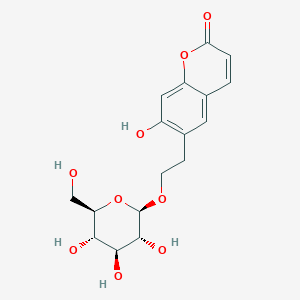

Cinnamtannin A2 is a tetrameric procyanidin, a type of polyphenolic compound, found in various plants such as cocoa, red wine, immature apples, and pine bark . It is composed of four (-)-epicatechin units linked by C4-C8 bonds . This compound has garnered attention due to its potential health benefits and applications in various scientific fields.

Applications De Recherche Scientifique

Cinnamtannin A2 has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Cinnamtannin A2, a tetrameric procyanidin, primarily targets the glucagon-like peptide-1 (GLP-1) and insulin . These are key hormones involved in the regulation of blood glucose levels. GLP-1 is a potent glucose-dependent stimulant of insulin secretion .

Mode of Action

This compound specifically increases the secretion levels of GLP-1 and insulin in the plasma after 60 minutes of administration . As evidence of the action of insulin, activation of the insulin receptor and insulin receptor substrate-1 was observed in the soleus muscle .

Biochemical Pathways

This compound affects the insulin-signaling pathway . It also influences the Nrf2-Keap1 pathway in the kidney tissue, which is involved in the development and progression of renal failure .

Pharmacokinetics

It is known that the compound has a rapid onset of action, with significant effects observed within 60 minutes of administration .

Result of Action

The intake of this compound may improve hyperglycemia through an incretin-like effect, accompanied by activation of the insulin-signaling pathway . It also exhibits antioxidant, anti-diabetic, and nephroprotective effects . In a study on mice with disuse atrophy, this compound was found to attenuate skeletal muscle wasting .

Analyse Biochimique

Biochemical Properties

Cinnamtannin A2 plays a significant role in biochemical reactions, particularly in the regulation of glucose metabolism. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound increases the secretion of glucagon-like peptide-1 (GLP-1) and insulin in the plasma . It activates the insulin receptor and insulin receptor substrate-1 in the soleus muscle, indicating its role in enhancing insulin signaling pathways . Additionally, this compound promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle cells, further facilitating glucose uptake .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It significantly influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In skeletal muscle cells, this compound activates both insulin and AMP-activated protein kinase (AMPK) signaling pathways, leading to the translocation of GLUT4 to the plasma membrane . This action enhances glucose uptake and improves hyperglycemia. Furthermore, this compound has been shown to increase GLP-1 and insulin secretion levels in the plasma, which are crucial for maintaining glucose homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and activates the insulin receptor and insulin receptor substrate-1, which are essential components of the insulin signaling pathway . This activation leads to the phosphorylation of downstream signaling molecules, such as protein kinase B (Akt) and eukaryotic translation initiation factor 4E-binding protein (4EBP)-1, promoting glucose uptake and metabolism . Additionally, this compound activates AMPK, a critical energy sensor in cells, further enhancing glucose uptake and utilization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound increases GLP-1 and insulin secretion levels in the plasma within 60 minutes of administration . The stability and degradation of this compound in laboratory conditions have not been extensively studied, but its effects on cellular function have been observed to persist over time, indicating its potential for long-term benefits in glucose regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, repeated administration of this compound at a dosage of 25 μg/kg body weight has been shown to attenuate skeletal muscle wasting in a disuse atrophy model . Higher dosages may lead to increased activation of insulin and AMPK signaling pathways, enhancing glucose uptake and metabolism . The threshold effects and potential toxic or adverse effects at high doses have not been extensively studied.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes such as insulin receptor and AMPK, promoting glucose uptake and utilization . Additionally, this compound has been shown to influence the secretion of GLP-1, an important hormone in glucose regulation . These interactions highlight the role of this compound in modulating metabolic flux and maintaining glucose homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. After oral administration, this compound is absorbed from the small intestine and distributed widely in tissues, primarily in its free form . It exists mainly as conjugates in the plasma, indicating its extensive metabolism and distribution within the body . The transport and distribution of this compound are crucial for its bioavailability and efficacy in regulating glucose metabolism.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been shown to localize to the plasma membrane in skeletal muscle cells, where it promotes the translocation of GLUT4 and enhances glucose uptake . Additionally, its interaction with insulin receptor and AMPK occurs at the cell membrane, highlighting the importance of its subcellular localization in mediating its effects on glucose metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cinnamtannin A2 can be synthesized through the oligomerization of (-)-epicatechin units. The process involves the use of catalysts and specific reaction conditions to ensure the correct linkage of the epicatechin units. The synthesis typically requires controlled temperature and pH conditions to achieve the desired tetrameric structure .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from natural sources such as cocoa and pine bark. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound . The industrial methods focus on maximizing yield and purity while maintaining the structural integrity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Cinnamtannin A2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones and other oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions typically require specific conditions such as controlled temperature, pH, and solvent systems to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted compounds.

Comparaison Avec Des Composés Similaires

Cinnamtannin A2 is unique among procyanidins due to its tetrameric structure and specific health benefits. Similar compounds include:

Procyanidin B1: A dimeric procyanidin with antioxidant properties.

Procyanidin B2: Another dimeric procyanidin known for its cardiovascular benefits.

Procyanidin C1: A trimeric procyanidin with potential anti-inflammatory effects.

This compound stands out due to its higher molecular weight and more complex structure, which may contribute to its unique biological activities and potential therapeutic applications .

Propriétés

IUPAC Name |

(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H50O24/c61-23-13-34(71)42-41(14-23)81-55(20-2-6-26(63)31(68)10-20)51(78)48(42)44-36(73)17-38(75)46-50(53(80)57(83-59(44)46)22-4-8-28(65)33(70)12-22)47-39(76)18-37(74)45-49(52(79)56(84-60(45)47)21-3-7-27(64)32(69)11-21)43-35(72)16-29(66)24-15-40(77)54(82-58(24)43)19-1-5-25(62)30(67)9-19/h1-14,16-18,40,48-57,61-80H,15H2/t40-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLMUASKTWGRQE-JNIIMKSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C(C(=CC(=C56)O)O)C7C(C(OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC(=C4[C@@H]5[C@H]([C@H](OC6=C(C(=CC(=C56)O)O)[C@@H]7[C@H]([C@H](OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H50O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317088 | |

| Record name | Cinnamtannin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1155.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86631-38-1 | |

| Record name | Cinnamtannin A2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86631-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamtannin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamtannin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-dimethyl-4-isoxazolyl)-N-[(3-methoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B1257695.png)

![3-bromo-N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1257698.png)

![magnesium;methyl (3R,11Z,21S,22S)-16-acetyl-11-ethylidene-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,13(25),14,16,18,20(23)-nonaene-3-carboxylate](/img/structure/B1257700.png)

![(3S,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-7-methoxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1257703.png)

![N-[1-[[6-amino-1-[[(Z)-1-[[2-[[(17Z)-4-(2-amino-2-oxoethyl)-7-benzyl-23-[(4-hydroxyphenyl)methyl]-3,6,9,15,21,24-hexaoxo-12,19-dithia-2,5,8,16,22,25-hexazabicyclo[12.6.5]pentacos-17-en-10-yl]amino]-2-oxoethyl]amino]-1-oxobut-2-en-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-3-[[12-(4-aminobutyl)-15-[2-[(2-amino-3-methylpentanoyl)amino]propanoylamino]-9-benzyl-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carboxamide](/img/structure/B1257705.png)